molecular formula C24H23N5 B1241107 1-ethyl-N-[[1-(phenylmethyl)-2-benzimidazolyl]methyl]-5-benzimidazolamine

1-ethyl-N-[[1-(phenylmethyl)-2-benzimidazolyl]methyl]-5-benzimidazolamine

Cat. No. B1241107
M. Wt: 381.5 g/mol
InChI Key: GUXLBBVVAYGJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-[[1-(phenylmethyl)-2-benzimidazolyl]methyl]-5-benzimidazolamine is a member of benzimidazoles.

Scientific Research Applications

Antiviral Research

1-ethyl-N-[[1-(phenylmethyl)-2-benzimidazolyl]methyl]-5-benzimidazolamine and its derivatives have been studied for their potential in HIV treatment. A specific study highlighted novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with submicromolar concentration activity, suggesting their potential use in anti-AIDS regimens, especially in cases resistant to other treatments (De Martino et al., 2005).

Structural Chemistry

Research has also focused on the structural aspects of benzimidazole derivatives. Studies involving crystal structure analysis have provided insights into the molecular conformation and crystal packing of these compounds, contributing to a deeper understanding of their chemical properties (Liu et al., 2012).

Antimicrobial and Antiprotozoal Research

Benzimidazole derivatives have shown significant antimicrobial and antiprotozoal activities. Research indicates that these compounds are potent against various microorganisms, including Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The studies suggest that benzimidazole derivatives can be effective in treating infections caused by these pathogens (Pérez‐Villanueva et al., 2013).

Anti-Cancer Research

Benzimidazole compounds have been evaluated for their potential anti-cancer properties. Some derivatives have shown high potency against liver carcinoma and adrenal medulla cancer cells. This suggests their possible application in developing new cancer treatments (Nofal et al., 2011).

Aggregation and Self-Assembly Studies

Studies have also explored the self-aggregation behavior of benzimidazole and triazole adducts. These observations contribute to understanding the pharmacophore's self-assembly mechanisms, which is crucial for drug delivery system development (Sahay & Ghalsasi, 2019).

properties

Product Name

1-ethyl-N-[[1-(phenylmethyl)-2-benzimidazolyl]methyl]-5-benzimidazolamine

Molecular Formula

C24H23N5

Molecular Weight

381.5 g/mol

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-1-ethylbenzimidazol-5-amine

InChI

InChI=1S/C24H23N5/c1-2-28-17-26-21-14-19(12-13-22(21)28)25-15-24-27-20-10-6-7-11-23(20)29(24)16-18-8-4-3-5-9-18/h3-14,17,25H,2,15-16H2,1H3

InChI Key

GUXLBBVVAYGJQD-UHFFFAOYSA-N

SMILES

CCN1C=NC2=C1C=CC(=C2)NCC3=NC4=CC=CC=C4N3CC5=CC=CC=C5

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)NCC3=NC4=CC=CC=C4N3CC5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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